Comparative Blood Pressure Reduction: Altizide-Spironolactone vs. Hydrochlorothiazide
In a 6-month, double-blind, parallel-group clinical trial (the Eurevie Study) of 899 patients with mild-to-moderate hypertension, the fixed-dose combination of altizide 15 mg + spironolactone 25 mg (ALT-SP) demonstrated a greater reduction in blood pressure compared to hydrochlorothiazide 25 mg (HCT) [1]. The study reported that ALT-SP induced greater falls in blood pressure than HCT, which was slightly more potent than piretanide but induced a significant risk of hypokalemia [1].
| Evidence Dimension | Blood Pressure Reduction |
|---|---|
| Target Compound Data | Altizide 15 mg + Spironolactone 25 mg (ALT-SP): induced greater falls in blood pressure compared to HCT and PIR [1]. |
| Comparator Or Baseline | Hydrochlorothiazide 25 mg (HCT): slightly more potent than piretanide but induced a fall in serum potassium [1]. |
| Quantified Difference | ALT-SP induced greater falls in blood pressure than HCT [1]. |
| Conditions | 6-month, double-blind, parallel-group trial in 899 patients with mild-to-moderate hypertension (Eurevie Study) [1]. |
Why This Matters
For hypertension management, the combination of altizide with spironolactone provides superior blood pressure reduction compared to HCT monotherapy, which is a key consideration for therapeutic selection.
- [1] O.L. Charansonney et al. The Eurevie Study: contrasting effect of piretanide and thiazides in mild to moderate hypertension. Therapie. 1997 May-Jun;52(3):179-86. PMID: 9366100. View Source
